Enantioselective Transesterification: Achieving >99% ee (R)-1-Phenylethyl Acetate from the Racemate Using Esterase BSE01281
When selecting a biocatalyst for the preparation of optically pure (R)-1-phenylethyl acetate, the choice of enzyme is critical. The esterase BSE01281 from Bacillus sp. SCSIO 15121 demonstrates a stark preference for the R-enantiomer. This enzyme efficiently catalyzes the transesterification of racemic 1-phenylethanol to yield (R)-1-phenylethyl acetate with an enantiomeric excess (ee) exceeding 99% at a conversion of 42% after 96 hours. In contrast, under the same conditions, the S-enantiomer is produced with an ee >95% at a conversion of 49% in just 8 hours via direct hydrolysis of the racemic acetate [1].
| Evidence Dimension | Enantiomeric excess (ee) of product from kinetic resolution |
|---|---|
| Target Compound Data | >99% ee for (R)-1-phenylethyl acetate |
| Comparator Or Baseline | >95% ee for (S)-1-phenylethyl acetate (under different reaction conditions) |
| Quantified Difference | The R-enantiomer can be produced with >99% ee, while the S-enantiomer achieves >95% ee, but the R-enantiomer requires a longer reaction time (96h vs 8h) and lower conversion (42% vs 49%). |
| Conditions | Transesterification reaction: (R,S)-1-phenylethanol as substrate, Esterase BSE01281 from Bacillus sp. SCSIO 15121, 96h for (R)-enantiomer; Hydrolysis reaction: (R,S)-1-phenylethyl acetate as substrate, same enzyme, 8h for (S)-enantiomer. |
Why This Matters
Procurement of the R-enantiomer pre-synthesized with >99% ee ensures immediate access to a high-purity chiral building block, bypassing the need for lengthy in-house enzymatic resolution, which is critical for time-sensitive research programs.
- [1] Liang, J., Zhang, Y., Sun, A., Deng, D., & Hu, Y. (2016). Enantioselective Resolution of (±)-1-Phenylethanol and (±)-1-Phenylethyl Acetate by a Novel Esterase from Bacillus sp. SCSIO 15121. Applied Biochemistry and Biotechnology, 178, 558–575. View Source
